

STING agonist "Antitumor agent-114" structure-activity relationship

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Compound of Interest

Compound Name: Anticancer agent 114

Cat. No.: B15140658

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An in-depth technical guide on the structure-activity relationship of a representative STING agonist.

Disclaimer: No public domain information could be found for a compound specifically named "Antitumor agent-114." This guide will use the well-characterized, potent, non-cyclic dinucleotide STING agonist diABZI (diamidobenzimidazole) as a representative agent to detail the principles of structure-activity relationships, experimental evaluation, and mechanism of action for this class of molecules.

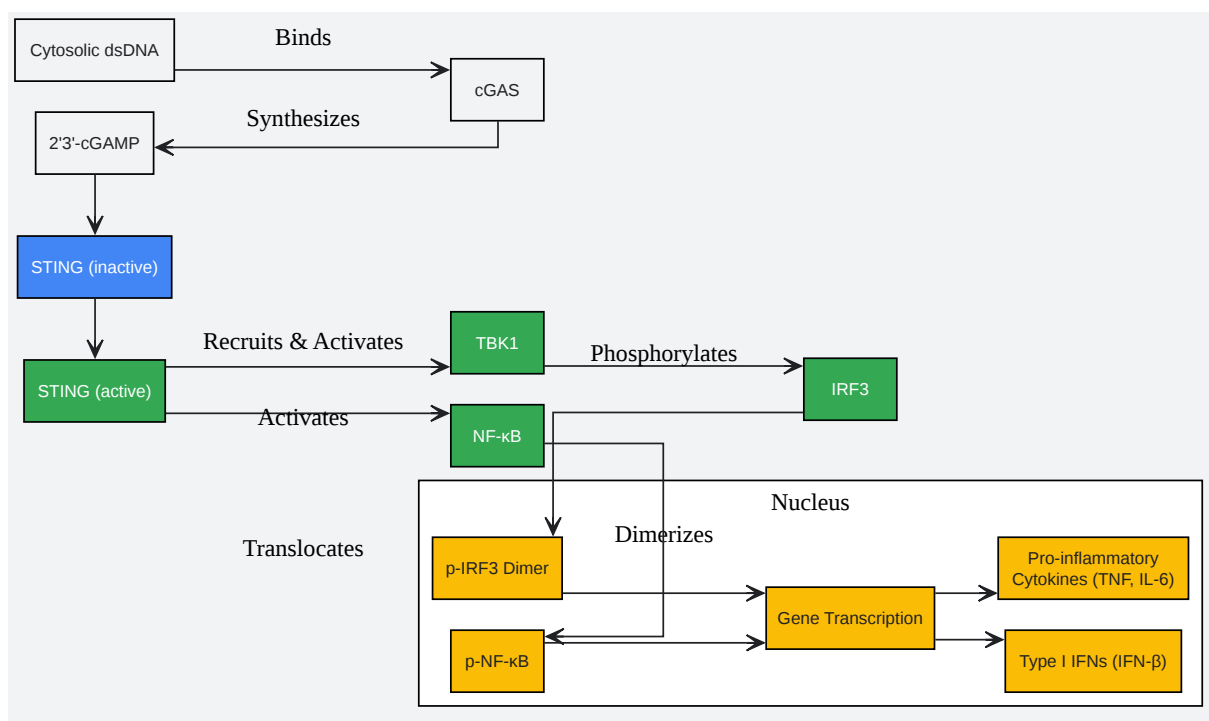
Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. diABZI is a novel, non-nucleotide STING agonist that activates the pathway by binding directly to the STING protein. Unlike endogenous cyclic dinucleotide (CDN) ligands, diABZI induces a distinct "open-lid" conformation in the STING dimer.^{[1][2]} This guide provides a detailed overview of the structure-activity relationship (SAR) of diABZI and its analogs, outlines the key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

The STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infection or cellular damage.

- Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[3][4]
- Second Messenger Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3]
- STING Activation: cGAMP binds to STING dimers located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING.
- Translocation: Activated STING translocates from the ER through the Golgi apparatus.
- Signal Transduction: During translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
- Transcription Factor Activation: TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated STING can also lead to the activation of NF- κ B.
- Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN- α/β) and other IFN-stimulated genes (ISGs). NF- κ B activation leads to the expression of pro-inflammatory cytokines like TNF- α and IL-6.



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Caption: The canonical cGAS-STING signaling pathway.

Structure-Activity Relationship (SAR) of diABZI Analogs

diABZI is a symmetric dimer of two amidobenzimidazole (ABZI) molecules. SAR studies have focused on modifications to create analogs with altered properties, such as suitability for conjugation to drug delivery systems. A key position for modification is the 7-position of the benzimidazole ring, which extends out from the STING binding pocket.

Quantitative SAR Data

The following table summarizes the in vitro activity of diABZI and several key analogs.

Modifications often involve adding linkers or functional groups to facilitate conjugation, which can modestly impact potency.

Compound ID	Description	Assay System	Readout	EC50	Reference
diABZI-amine	Parent compound analog with an amine handle.	THP1-Dual™ Cells	IRF-Luciferase	0.144 ± 0.149 nM	
diABZI-amine	Parent compound analog with an amine handle.	Murine Splenocytes	IFN-β ELISA	0.17 ± 6.6 μM	
diABZI-V/C-DBCO	Click-chemistry ready version with a cleavable linker.	THP1-Dual™ Cells	IRF-Luciferase	1.47 ± 1.99 nM	
diABZI-V/C-DBCO	Click-chemistry ready version with a cleavable linker.	Murine Splenocytes	IFN-β ELISA	7.7 ± 0.05 μM	
diABZI	Unmodified parent compound.	Calu-3 Cells	SARS-CoV-2 Inhibition	~25 nM	
diABZI	Unmodified parent compound.	THP-1 Cells	IFV Inhibition	1.89 μM	
diABZI-PEG[20kDa]	Conjugated to a 20kDa PEG polymer.	Human Recombinant STING	ITC	KD = 150 nM	

Note: EC50 values can vary significantly between cell types and assay formats (e.g., reporter gene vs. native cytokine secretion).

Key Experimental Protocols

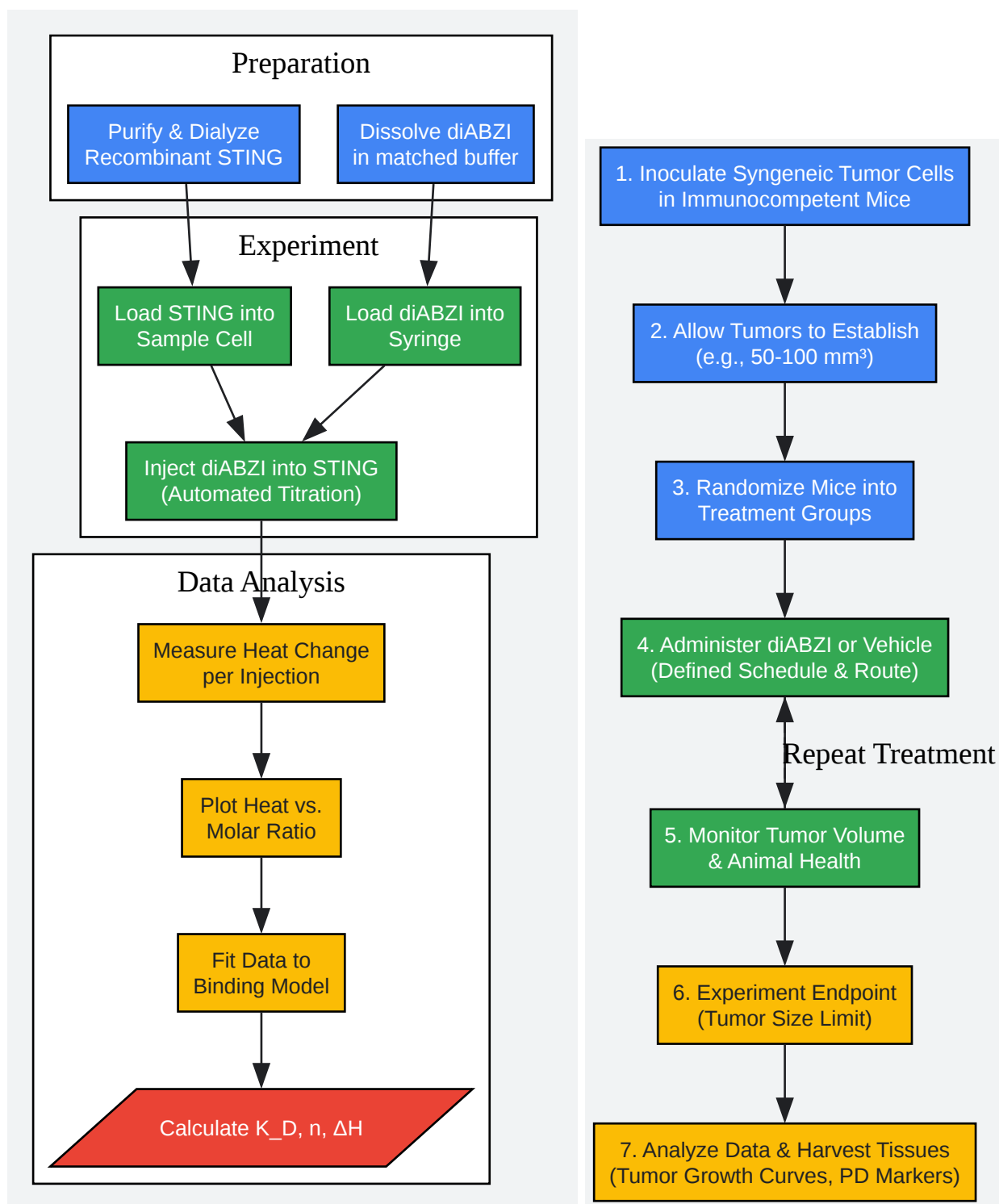
The characterization of STING agonists like diABZI involves a tiered approach, from biochemical binding assays to in vivo tumor models.

STING Binding Affinity Assay (Isothermal Titration Calorimetry)

This biophysical technique directly measures the binding affinity (KD) of a ligand to its target protein.

Methodology:

- **Preparation:** Recombinant human STING protein (C-terminal domain, residues 139-379) is purified and dialyzed into a specific ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The diABZI analog is dissolved in the same buffer.
- **Loading:** The STING protein solution is loaded into the sample cell of the microcalorimeter. The diABZI solution is loaded into the injection syringe.
- **Titration:** A series of small, precise injections of the diABZI solution into the STING solution is performed at a constant temperature (e.g., 25°C).
- **Data Acquisition:** The heat released or absorbed during each injection is measured.
- **Analysis:** The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).



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